molecular formula C23H24N2O4S4 B2659873 (E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 315235-86-0

(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2659873
CAS RN: 315235-86-0
M. Wt: 520.7
InChI Key: LJGNDZUOJSIQTG-GHRIWEEISA-N
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Description

(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H24N2O4S4 and its molecular weight is 520.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound represents a class of chemicals involved in the synthesis and characterization of novel heterocyclic compounds. Researchers have developed methods for synthesizing related structures, exploring their potential as precursors to more complex molecules with significant biological activities. For instance, a study focused on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing their anti-microbial activity and docking studies, indicates the versatility of thiophene derivatives in drug development (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antimicrobial and Antioxidant Activities

Another realm of application is in antimicrobial and antioxidant studies, where derivatives of thiophene have shown promising results. Compounds synthesized from similar structures have exhibited excellent antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016). This suggests potential applications in treating microbial infections and preventing oxidative stress-related diseases.

Anticancer Activity

Furthermore, thiophene-incorporated derivatives have been investigated for their anticancer activities. A study utilizing a related compound as a building block reported the synthesis of new heterocycles, which displayed potent activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020). This underscores the potential of thiophene derivatives in developing new anticancer drugs.

Rheumatic Disease Management

Additionally, thiophene derivatives have been explored for their anti-rheumatic potential. Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes showed significant antioxidant, analgesic, and anti-rheumatic effects in a collagen-adjuvant arthritis model in rats (Sherif & Hosny, 2014). This points towards its application in managing rheumatic diseases.

properties

IUPAC Name

ethyl 2-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S4/c1-2-29-22(28)19-15-8-3-4-9-16(15)32-20(19)24-18(26)10-5-11-25-21(27)17(33-23(25)30)13-14-7-6-12-31-14/h6-7,12-13H,2-5,8-11H2,1H3,(H,24,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGNDZUOJSIQTG-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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